4-Chlorothiophenol
Overview
Description
Synthesis Analysis
The synthesis of 4-Chlorothiophenol and its derivatives has been extensively studied. For example, a study on the synthesis and structure verification of chlorinated 4-Methoxyphenols, which are models of metabolites of chlorophenolic compounds, presents methods for the synthesis of these compounds, indicating the broader interest in chlorophenol derivatives (Knuutinen et al., 1988). Another example is the efficient multigram-scale synthesis of 4-(ω-chloroalkoxy)phenols, demonstrating the methods for producing phenol derivatives in significant yields, highlighting the synthetic interest in this class of compounds (Zinin et al., 2017).
Molecular Structure Analysis
The molecular structure of chlorophenols and their derivatives has been a subject of detailed investigation, utilizing techniques such as NMR, mass spectrometry, and quantum chemical calculations. For instance, the study on molecular docking and quantum chemical calculations of a specific phenol-based polymer provides insights into the molecular structure and spectroscopic data, demonstrating the computational approach to understanding the molecular characteristics of such compounds (Viji et al., 2020).
Chemical Reactions and Properties
Research on 4-Chlorothiophenol involves its role in various chemical reactions, such as photochemical arylation reactions, demonstrating its reactivity and potential for creating new chemical bonds and structures (Lazzaroni et al., 2007). The ability of 4-Chlorothiophenol derivatives to participate in complex chemical processes highlights their significance in synthetic chemistry.
Physical Properties Analysis
While specific studies on the physical properties of 4-Chlorothiophenol itself were not identified, the investigation of similar compounds often includes analyses of solubility, thermal stability, and other physical characteristics. These studies are crucial for understanding how 4-Chlorothiophenol and its derivatives behave under different conditions and for their application in various scientific and industrial processes.
Chemical Properties Analysis
The chemical properties of 4-Chlorothiophenol derivatives, such as their electrochemical and thermal properties, have been studied to explore their potential applications in areas like polymer synthesis and environmental science. For example, the synthesis and investigation of a novel polyphenol's thermal and electrochemical properties shed light on the applicability of chlorophenol derivatives in solar cell applications (Demir, 2012).
Scientific Research Applications
Fluorimetric and Colorimetric Sensing of Mercury (II)
- Scientific Field: Analytical Chemistry .
- Application Summary: 4-Chlorothiophenol is used as a protective ligand for copper nanoclusters (CuNC). These CuNC display self-assembly-induced emission, which is quenched by Hg (II). This property is exploited for the sensing of mercury (II) .
- Method of Application: Highly luminescent and stable CuNC were synthesized using 4-chlorothiophenol as the capping/protecting ligands . The fluorescence of these CuNC is quenched by Hg (II), mainly due to the formation of a complex via Hg-S bonding between the Hg (II) ions and the ligand .
- Results or Outcomes: The assay enables Hg (II) to be determined with good sensitivity and a linear response ranging from 1 to 500 nM Hg (II) with a 0.3 nM limit of detection . The method was implemented in a test strip that can be used for visual determination of Hg (II) in complex environmental water samples .
Luminescent Nanomaterials
- Scientific Field: Nanotechnology .
- Application Summary: 4-Chlorothiophenol is used as a protective ligand for copper nanoclusters (CuNC). These CuNC display self-assembly-induced emission, which is a promising class of luminescent nanomaterials .
- Method of Application: Highly luminescent and stable CuNC were synthesized using 4-chlorothiophenol as the capping/protecting ligands . These CuNC display self-assembly-induced emission with excitation/emission maxima at 330/605 nm even in neutral or alkaline aqueous environment .
- Results or Outcomes: The CuNC have strong luminescence emission, high fluorescence quantum yield, long fluorescence lifetimes, and inherent biocompatibility . They are utilized to construct fluorescent, electrochemical, electrochemiluminescent, and photoelectrochemical sensors or biosensors for the sensitive detection of DNA, protein, metal ions, small molecules, and enzymes activity .
Formation of Chlorotriophenoxy Radicals
- Scientific Field: Environmental Chemistry .
- Application Summary: The chlorothiophenoxy radicals (CTPRs) are key intermediate species in the formation of polychlorinated dibenzothiophenes/thianthrenes (PCDT/TAs). The formation of CTPRs from the complete series reactions of 19 chlorothiophenol (CTP) congeners with H and OH radicals were investigated theoretically .
- Method of Application: The formation of CTPRs from the complete series reactions of 19 chlorothiophenol (CTP) congeners with H and OH radicals were investigated theoretically by using the density functional theory (DFT) method .
- Results or Outcomes: The study indicates that the structural parameters, thermal data, and rate constants as well as the formation potential of CTPRs from CTPs are strongly dominated by the chlorine substitution at the ortho-position of CTPs .
Electrochemical Oxidative Aminosulfenylation of Alkenes
- Scientific Field: Organic Chemistry .
- Application Summary: 4-Chlorothiophenol is used in the electrochemical oxidative aminosulfenylation of alkenes .
- Method of Application: In an oven-dried undivided three-necked bottle (25 ml) equipped with a stir bar, thiophenols (0.5 mmol), amines (1.0 mmol), and nBu4NBF4 (0.5 mmol) were combined and added .
- Results or Outcomes: The study does not provide specific results or outcomes for this application .
Synthesis of Biaryl Compounds
- Scientific Field: Organic Chemistry .
- Application Summary: 4-Chlorothiophenol is used in the synthesis of biaryl compounds through a process known as Suzuki coupling .
- Method of Application: The Suzuki coupling is a type of palladium-catalyzed cross coupling reaction that involves the reaction of an aryl- or vinyl-boronate compound with an aryl- or vinyl-halide compound . In this case, 4-Chlorothiophenol (an aryl-halide) can be reacted with an aryl- or vinyl-boronate to form a biaryl compound .
- Results or Outcomes: The study does not provide specific results or outcomes for this application .
Synthesis of Thioethers
- Scientific Field: Organic Chemistry .
- Application Summary: 4-Chlorothiophenol can be used in the synthesis of thioethers, which are a class of organic compounds that contain a sulfur atom bonded to two carbon atoms .
- Method of Application: The synthesis of thioethers typically involves the reaction of a halide (like 4-Chlorothiophenol) with an alkoxide under basic conditions .
- Results or Outcomes: The study does not provide specific results or outcomes for this application .
Safety And Hazards
Future Directions
The 4-Chlorothiophenol market is projected to reach a multimillion-dollar valuation by 2030, exhibiting an unexpected CAGR during the forecast period of 2023-2031 . The demand for pharmaceuticals and dyes is the major factor driving the growth of this market globally .
Relevant Papers One paper discusses the use of 4-Chlorothiophenol capped copper nanoclusters for highly selective fluorimetric and colorimetric sensing of mercury (II) . Another paper discusses the effectiveness of 4-Chlorothiophenol as an adhesion promoter for the deposition of Parylene-C to gold .
properties
IUPAC Name |
4-chlorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClS/c7-5-1-3-6(8)4-2-5/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXOZSQDJJNBRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059341 | |
Record name | Benzenethiol, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothiophenol | |
CAS RN |
106-54-7 | |
Record name | 4-Chlorobenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Chlorothiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorothiophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenethiol, 4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenethiol, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorobenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-CHLOROTHIOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O71UA6O72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.